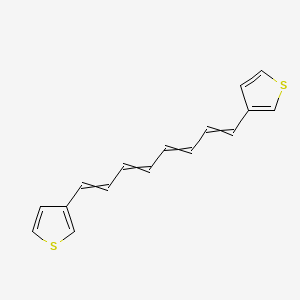
3,3'-(Octa-1,3,5,7-tetraene-1,8-diyl)dithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(Octa-1,3,5,7-tetraene-1,8-diyl)dithiophene is an organic compound that features a conjugated system of alternating double and single bonds, making it a member of the polyene family. This compound is characterized by its unique structure, which includes two thiophene rings connected by an octatetraene chain. The presence of thiophene rings imparts aromatic properties, while the octatetraene chain contributes to its conjugated nature, making it an interesting subject for research in materials science and organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Octa-1,3,5,7-tetraene-1,8-diyl)dithiophene can be achieved through various methods, including:
Wittig Condensation: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. For this compound, the appropriate ylide and carbonyl compound would be selected to form the octatetraene chain.
Dehydrobromination: Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, dehydrobromination can be employed to eliminate hydrogen bromide from a precursor molecule, forming the desired conjugated system.
Hofmann Elimination: This method involves the elimination of a quaternary ammonium salt to form an alkene.
Industrial Production Methods
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds in the octatetraene chain, converting them into single bonds and potentially altering the conjugated system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) can be employed under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or alkylated thiophene derivatives.
科学的研究の応用
3,3’-(Octa-1,3,5,7-tetraene-1,8-diyl)dithiophene has a wide range of applications in scientific research:
Materials Science: Its conjugated system makes it a candidate for use in organic semiconductors and conductive polymers.
Organic Electronics: The compound can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Its unique structure allows for exploration in biological systems, potentially serving as a probe or sensor for various biochemical processes.
Medicinal Chemistry: The compound’s reactivity and functional groups make it a potential candidate for drug development and therapeutic applications.
作用機序
The mechanism by which 3,3’-(Octa-1,3,5,7-tetraene-1,8-diyl)dithiophene exerts its effects is largely dependent on its conjugated system and aromatic properties. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the electronic properties of the compound, making it useful in electronic and optoelectronic applications .
類似化合物との比較
Similar Compounds
1,3,5,7-Octatetraene: A simpler polyene with a similar conjugated system but lacking the thiophene rings.
1,8-Diphenyl-1,3,5,7-octatetraene: Similar to 3,3’-(Octa-1,3,5,7-tetraene-1,8-diyl)dithiophene but with phenyl groups instead of thiophene rings.
Cyclooctatetraene: A cyclic polyene with alternating double bonds, differing in structure and properties.
Uniqueness
The presence of thiophene rings in 3,3’-(Octa-1,3,5,7-tetraene-1,8-diyl)dithiophene imparts unique aromatic properties and enhances its stability compared to other linear polyenes. This makes it particularly valuable in applications requiring stable conjugated systems, such as organic electronics and materials science .
特性
CAS番号 |
111898-04-5 |
|---|---|
分子式 |
C16H14S2 |
分子量 |
270.4 g/mol |
IUPAC名 |
3-(8-thiophen-3-ylocta-1,3,5,7-tetraenyl)thiophene |
InChI |
InChI=1S/C16H14S2/c1(3-5-7-15-9-11-17-13-15)2-4-6-8-16-10-12-18-14-16/h1-14H |
InChIキー |
OVGAYZRNGVHMQV-UHFFFAOYSA-N |
正規SMILES |
C1=CSC=C1C=CC=CC=CC=CC2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


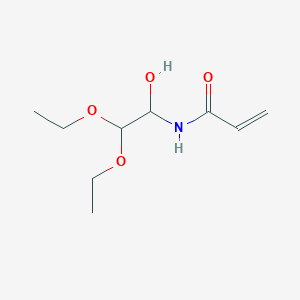
![5-[(Benzyloxy)methyl]oxolane-2-thione](/img/structure/B14301520.png)
![3-(4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B14301525.png)
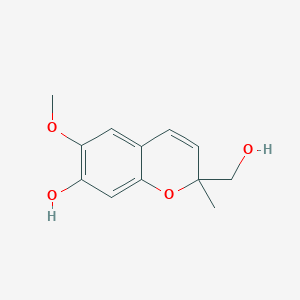
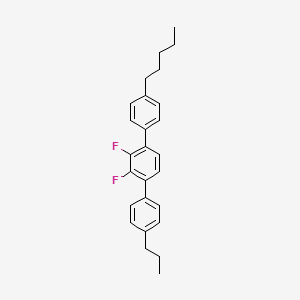
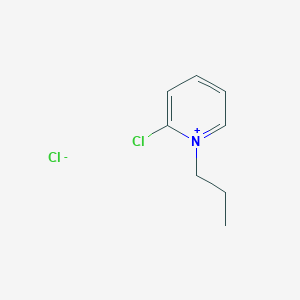
![13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14301551.png)
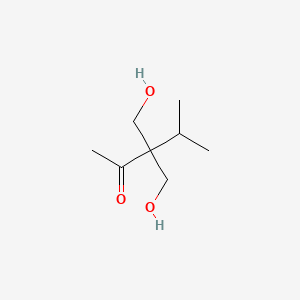

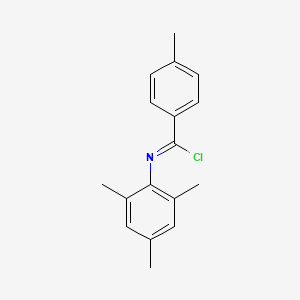

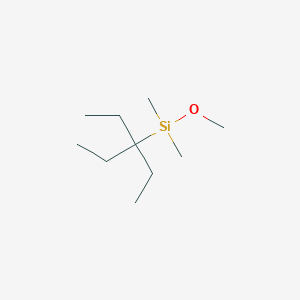

![N'-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14301588.png)
